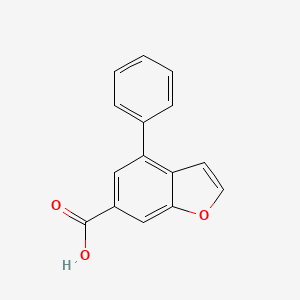![molecular formula C14H19NO3S B12126822 1-[3-(Azepan-1-ylsulfonyl)phenyl]ethanone](/img/structure/B12126822.png)
1-[3-(Azepan-1-ylsulfonyl)phenyl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(Azepan-1-ylsulfonyl)phenyl]ethanone is an organic compound with the molecular formula C14H19NO3S and a molecular weight of 281.37 g/mol It is characterized by the presence of an azepane ring, a sulfonyl group, and a phenyl ring attached to an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Azepan-1-ylsulfonyl)phenyl]ethanone typically involves the reaction of 3-(azepan-1-ylsulfonyl)benzaldehyde with an appropriate acetylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is then heated to reflux, and the product is isolated through filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified through distillation or chromatography techniques to meet the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
1-[3-(Azepan-1-ylsulfonyl)phenyl]ethanone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous ethanol or ether under inert atmosphere.
Substitution: Nitric acid, bromine; reactions are conducted in the presence of a catalyst like sulfuric acid or iron(III) chloride.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Nitro derivatives, halogenated compounds
Scientific Research Applications
1-[3-(Azepan-1-ylsulfonyl)phenyl]ethanone has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials for various industrial applications
Mechanism of Action
The mechanism of action of 1-[3-(Azepan-1-ylsulfonyl)phenyl]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group is known to form strong interactions with amino acid residues in enzyme active sites, potentially inhibiting their activity. Additionally, the azepane ring may interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
1-[3-(Azepan-1-ylsulfonyl)phenyl]ethanone can be compared with other similar compounds, such as:
1-[4-(Azepan-1-ylsulfonyl)phenyl]ethanone: Similar structure but with the sulfonyl group attached to the para position of the phenyl ring.
2-((5-(3-(Azepan-1-ylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(2,4-dichlorophenyl)ethanone: Contains an oxadiazole ring and additional substituents, leading to different chemical properties and applications
Properties
Molecular Formula |
C14H19NO3S |
|---|---|
Molecular Weight |
281.37 g/mol |
IUPAC Name |
1-[3-(azepan-1-ylsulfonyl)phenyl]ethanone |
InChI |
InChI=1S/C14H19NO3S/c1-12(16)13-7-6-8-14(11-13)19(17,18)15-9-4-2-3-5-10-15/h6-8,11H,2-5,9-10H2,1H3 |
InChI Key |
RUWFGNQLCMDALO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-5-(4-bromobenzylidene)-2-(3-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12126740.png)
![ethyl 4-[2-amino-3-(cyclopropylcarbamoyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]benzoate](/img/structure/B12126747.png)

![2-(4-Bromothiophen-2-yl)-2-[(oxolan-2-ylmethyl)amino]acetic acid](/img/structure/B12126756.png)

![7,7-Dimethyl-1-{[(3-pyridylamino)sulfonyl]methyl}bicyclo[2.2.1]heptan-2-one](/img/structure/B12126769.png)

amine](/img/structure/B12126783.png)
![(5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12126794.png)
![Methyl 2-({3-[(phenylsulfonyl)amino]quinoxalin-2-yl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12126802.png)


![Ethyl 4,5-dimethyl-2-{[3-(4-methylpiperidin-1-yl)quinoxalin-2-yl]amino}thiophene-3-carboxylate](/img/structure/B12126814.png)

